N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide is a synthetic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl group, which is further linked to an isobutyramide moiety. Such compounds are often explored for their potential pharmacological activities, including their roles as receptor ligands in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the nucleoside transport pathways by inhibiting the function of ENTs . This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, which can have downstream effects on various cellular processes .
Pharmacokinetics
The compound’s structure, particularly the presence of a piperazine ring attached to a fluorophenyl group, may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of nucleotide synthesis and the regulation of adenosine function due to the inhibition of ENTs . This can affect various cellular processes, including cell proliferation and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-fluorophenylamine with ethylene glycol to form 2-(2-fluorophenyl)ethanol. This intermediate is then reacted with piperazine to yield 4-(2-fluorophenyl)piperazine.
-
Sulfonylation: : The piperazine intermediate undergoes sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group to the piperazine ring, forming 4-(2-fluorophenyl)piperazin-1-yl)sulfonyl chloride.
-
Amidation: : The final step involves the reaction of the sulfonyl chloride intermediate with isobutyramide in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under strong reducing conditions.
-
Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide has been explored in various scientific research fields:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
-
Biology: : Investigated for its potential as a ligand for various biological receptors, including serotonin and dopamine receptors, due to the presence of the piperazine ring.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O3S/c1-13(2)16(21)18-7-12-24(22,23)20-10-8-19(9-11-20)15-6-4-3-5-14(15)17/h3-6,13H,7-12H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIDMAMRQYZMIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.